

Dimethyl (2-oxo-4-phenylbutyl)phosphonate structural properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structural Properties of **Dimethyl (2-oxo-4-phenylbutyl)phosphonate**

Introduction

Dimethyl (2-oxo-4-phenylbutyl)phosphonate, with the CAS Registry Number 41162-19-0, is an organophosphorus compound of significant interest in pharmaceutical and chemical research.[1] Systematically named 1-dimethoxyphosphoryl-4-phenylbutan-2-one, its structure features a four-carbon chain with a ketone at the second position, a phenyl group at the fourth, and a dimethyl phosphonate group at the first position.[1] This compound is notably recognized as an impurity of Bimatoprost, an anti-glaucoma medication that is a synthetic prostamide structurally related to prostaglandin F2α.[2][3][4] This guide provides a comprehensive overview of its structural properties, characterization methods, and synthesis, tailored for researchers and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of **Dimethyl (2-oxo-4-phenylbutyl)phosphonate** are summarized below. These properties are crucial for its handling, formulation, and analysis.

Table 1: General Properties

Property	Value	Reference
CAS Number	41162-19-0	[1][2]
Molecular Formula	C12H17O4P	[1][2]
Molecular Weight	256.23 g/mol	[1][2][4]
Appearance	Clear yellow liquid or solid	[3]

| IUPAC Name | 1-dimethoxyphosphoryl-4-phenylbutan-2-one |[1] |

Table 2: Quantitative Physical Data

Property	Value
Exact Mass	256.0864 Da[1]
Density	1.152 - 1.2 g/cm ³ [1][2][3]
Melting Point	120-122 °C[1][2][3]
Boiling Point	362.7 °C at 760 mmHg; 120-122 °C at 0.5 mmHg[1][2][3]
Flash Point	>110 °C[2]

| Refractive Index | 1.494[2][3] |

Spectroscopic and Structural Characterization

Spectroscopic analysis is fundamental to confirming the structure and purity of **Dimethyl (2-oxo-4-phenylbutyl)phosphonate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ³¹P NMR are powerful tools for elucidating the molecular structure.

Table 3: 1H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
7.20–7.40	Multiplet	-	Aromatic protons (C ₆ H ₅)[1]
3.65–3.75	Doublet	10.8	Methoxy protons (OCH₃)[1]

| 2.50–2.90 | Complex Multiplet | - | Methylene groups (CH2)[1] |

Table 4: 31P NMR Data (161.9 MHz, CDCl3)

Chemical Shift (δ) ppm	Assignment
------------------------	------------

| 20–25 | Phosphonate ester[1] |

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups within the molecule.

Table 5: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group
1715–1725	C=O stretch (ketone)[1]
1240–1260	P=O stretch (strong)[1]
1020–1050	P-O-C asymmetric stretch[1]

| 950–980 | P-O-C symmetric stretch[1] |

Thermal Analysis

Thermal analysis provides insights into the compound's stability.

- Thermogravimetric Analysis (TGA): Shows decomposition beginning above 250°C, with the release of phosphorus oxides and aromatic hydrocarbons.[1]
- Differential Scanning Calorimetry (DSC): Indicates no polymorphic transitions below its melting point.[1]

Experimental Protocols

Detailed methodologies are essential for the reproducible characterization of this compound.

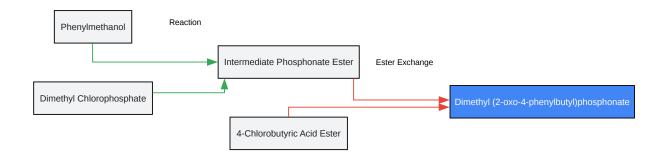
NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of Dimethyl (2-oxo-4-phenylbutyl)phosphonate in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: Acquire ¹H and ³¹P NMR spectra on a 400 MHz spectrometer.
- ¹H NMR: Obtain the spectrum using a standard pulse sequence, typically with a spectral width covering 0-10 ppm.
- ³¹P NMR: Acquire the proton-decoupled ³¹P spectrum with a spectral width appropriate for phosphonate esters (e.g., -50 to +50 ppm). The chemical shifts are referenced to an external 85% H₃PO₄ standard.

IR Spectroscopy Protocol

- Sample Preparation: A small amount of the neat liquid or solid compound is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, for a solid sample, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.
- Data Acquisition: Obtain the infrared spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.
- Data Processing: A background spectrum is collected and subtracted from the sample spectrum to correct for atmospheric CO₂ and H₂O.

High-Resolution Mass Spectrometry (HRMS) Protocol

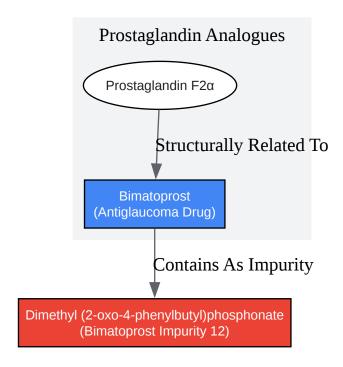

- Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like acetonitrile or methanol.
- Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), to generate molecular ions.
- Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) to determine the exact mass of the molecular ion.
- Formula Confirmation: Compare the measured exact mass to the calculated mass for the molecular formula C₁₂H₁₇O₄P to confirm the elemental composition.[1]

Synthesis and Context

Understanding the synthesis and chemical relationships of **Dimethyl (2-oxo-4-phenylbutyl)phosphonate** is vital for its study.

Synthetic Pathway

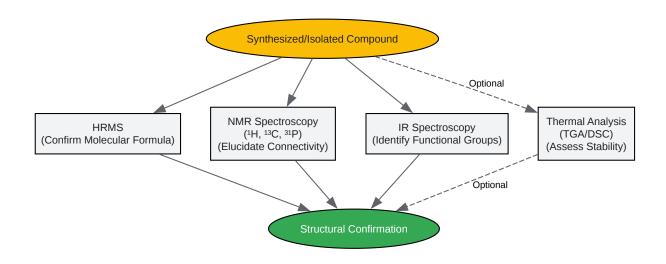
The synthesis of this compound can be achieved through a multi-step process.[1] The logical flow of this synthesis is depicted below.


Click to download full resolution via product page

Synthetic route for **Dimethyl (2-oxo-4-phenylbutyl)phosphonate**.

Relationship to Bimatoprost

This phosphonate is a known impurity of Bimatoprost, a prostaglandin analogue. This relationship is important in the context of pharmaceutical quality control.


Click to download full resolution via product page

Contextual relationship of the target compound to Bimatoprost.

General Characterization Workflow

A standard workflow for the structural identification and characterization of a novel or synthesized compound is illustrated below.

Click to download full resolution via product page

A typical workflow for chemical structure characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Dimethyl (2-oxo-4-phenylbutyl)phosphonate | 41162-19-0 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Dimethyl (2-oxo-4-phenylbutyl)phosphonate CAS 41162-19-0 Manufacturers, Suppliers, Factory Home Sunshine Pharma [hsppharma.com]
- 4. Dimethyl (2-oxo-4-phenylbutyl)phosphonate | 41162-19-0 [chemicalbook.com]
- To cite this document: BenchChem. [Dimethyl (2-oxo-4-phenylbutyl)phosphonate structural properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1301948#dimethyl-2-oxo-4-phenylbutyl-phosphonate-structural-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com